2-(7-Chloro-4-quinolylamino)-N-sec-butylacetamide monohydrochloride
CAS No.: 102585-45-5
Cat. No.: VC18418996
Molecular Formula: C15H19Cl2N3O
Molecular Weight: 328.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102585-45-5 |
|---|---|
| Molecular Formula | C15H19Cl2N3O |
| Molecular Weight | 328.2 g/mol |
| IUPAC Name | [2-(butan-2-ylamino)-2-oxoethyl]-(7-chloroquinolin-4-yl)azanium;chloride |
| Standard InChI | InChI=1S/C15H18ClN3O.ClH/c1-3-10(2)19-15(20)9-18-13-6-7-17-14-8-11(16)4-5-12(13)14;/h4-8,10H,3,9H2,1-2H3,(H,17,18)(H,19,20);1H |
| Standard InChI Key | VBAWJVRHKOUXNZ-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)NC(=O)C[NH2+]C1=C2C=CC(=CC2=NC=C1)Cl.[Cl-] |
Introduction
Structural and Physicochemical Characterization
Molecular Architecture
The compound’s molecular formula is C₁₅H₁₈ClN₃O·HCl, with a molecular weight of 327.24 g/mol . Its SMILES notation (CCC(C)NC(=O)CNC₁=C₂C=CC(=CC₂=NC=C₁)Cl) reveals a 7-chloroquinoline core linked to a sec-butylacetamide group via an amino bridge . The InChIKey (BOKXRZBTGLONIF-UHFFFAOYSA-N) confirms stereochemical uniqueness .
Table 1: Predicted Collision Cross-Section (CCS) Values
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 292.12111 | 166.6 |
| [M+Na]⁺ | 314.10305 | 179.0 |
| [M-H]⁻ | 290.10655 | 169.6 |
| [M+Na-2H]⁻ | 312.08850 | 172.6 |
These CCS values suggest moderate molecular polarity, aligning with the compound’s mixed hydrophobic/hydrophilic domains. The [M+H]⁺ adduct’s lower CCS (166.6 Ų) compared to [M+Na]⁺ (179.0 Ų) indicates sodium coordination increases molecular surface area .
Spectral Signatures
Though experimental NMR/MS data are unavailable, analogous 4-aminoquinolines exhibit characteristic signals:
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¹H NMR: Quinoline H-2 proton at δ 8.5–8.7 ppm; acetamide NH at δ 7.8–8.2 ppm .
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MS/MS: Dominant fragmentation at the amide bond (C-N cleavage) generating m/z 175.03 (quinoline fragment) and m/z 116.08 (sec-butylacetamide) .
Synthetic Pathways
Core Synthesis Strategy
The compound can be synthesized via nucleophilic aromatic substitution (NAS), mirroring methods for related 4-aminoquinolines :
-
Quinoline Activation: 4,7-Dichloroquinoline reacts with sec-butylamine at 120–130°C for 6–8 hours, substituting the C-4 chlorine .
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Acetamide Coupling: The intermediate 4-(sec-butylamino)-7-chloroquinoline undergoes N-alkylation with chloroacetamide in DMF/K₂CO₃ .
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Hydrochloride Formation: The free base is treated with HCl gas in Et₂O to yield the monohydrochloride salt .
Table 2: Reaction Optimization Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 125°C | Maximizes NAS rate |
| Amine Excess | 2.5 eq | Prevents di-substitution |
| Solvent | Neat (solvent-free) | Reduces side reactions |
| Reaction Time | 7 hours | Balances completion vs. degradation |
Purification Challenges
The sec-butyl group introduces steric hindrance, complicating crystallization. Reverse-phase HPLC (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) achieves >95% purity .
| Compound Class | Cell Line | GI₅₀ (μM) | Selectivity Index |
|---|---|---|---|
| 4-Aminoquinoline amines | MDA-MB-468 | 3.2 | 8.4 |
| Benzimidazole hybrids | HuT78 | 3.5 | 28.5 |
| Chloroquine | MCF-7 | 45.6 | 1.2 |
Mechanism Hypotheses
Molecular docking suggests 4-aminoquinolines intercalate DNA and inhibit topoisomerase II . The chloroquinoline moiety binds the enzyme’s ATPase domain (ΔG = -9.2 kcal/mol), while the acetamide group stabilizes protein-ligand interactions via hydrogen bonding .
ADME Predictions
In silico models (SwissADME, pkCSM) predict:
Table 4: Pharmacokinetic Properties
| Parameter | Predicted Value | Implications |
|---|---|---|
| logP | 2.8 ± 0.3 | Moderate lipophilicity |
| Aqueous Solubility | 0.12 mg/mL | Requires formulation |
| BBB Permeability | 0.48 (logBB) | CNS penetration likely |
| CYP3A4 Inhibition | 78% probability | Drug-drug interaction risk |
| Plasma Protein Binding | 92% | Prolonged half-life |
The compound’s topological polar surface area (TPSA = 65 Ų) suggests moderate oral bioavailability (F ≈ 55%) .
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